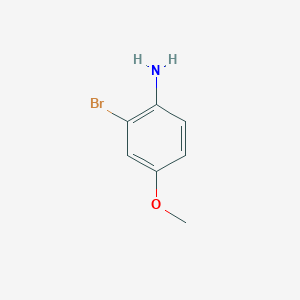

2-Bromo-4-methoxyaniline

Description

Significance of Halogenated Anilines in Organic Synthesis Research

Halogenated anilines are a particularly important subclass of aromatic compounds, serving as versatile intermediates in organic synthesis. nih.govresearchgate.net The presence of a halogen atom on the aniline (B41778) ring provides a reactive handle for a variety of chemical transformations. These compounds are crucial starting materials for creating carbon-carbon and carbon-heteroatom bonds through widely utilized methods like cross-coupling reactions, nucleophilic aromatic substitution, and the formation of Grignard reagents. nih.gov

The utility of halogenated anilines is especially pronounced in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a halogen can significantly influence a molecule's biological activity. researchgate.net However, the synthesis of halogenated anilines can be challenging. The high reactivity of the aniline ring towards electrophilic halogenating agents often leads to a lack of regioselectivity and the formation of multiple halogenated products. nih.govacs.org This has driven the development of new synthetic methods to achieve controlled and regioselective halogenation of these electron-rich aromatic systems. nih.govacs.orgrsc.org

The Role of Methoxy (B1213986) Substituents in Aromatic Systems for Reactivity Tuning

The methoxy group (–OCH₃) is a powerful tool for modulating the reactivity and properties of aromatic compounds. tandfonline.comlibretexts.org When attached to an aromatic ring, the methoxy group acts as a strong electron-donating group through resonance, increasing the electron density of the ring. libretexts.orgvaia.com This enhanced nucleophilicity significantly activates the aromatic system towards electrophilic substitution reactions, often accelerating reaction rates by several orders of magnitude compared to unsubstituted benzene (B151609). libretexts.org

Overview of 2-Bromo-4-methoxyaniline as a Key Synthetic Intermediate

This compound stands out as a key synthetic intermediate due to its unique combination of functional groups. The presence of the bromine atom at the 2-position, an amino group at the 1-position, and a methoxy group at the 4-position imparts a distinct reactivity profile. This specific arrangement of substituents makes it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes. smolecule.com

The compound's structure allows for a range of chemical transformations. The bromine atom can be readily displaced or participate in coupling reactions, while the amino group can be diazotized or acylated. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing (by induction) but resonance-donating bromo group finely tunes the reactivity of the aromatic ring. Several synthetic routes to this compound have been developed, including the bromination of p-anisidine (B42471) and the debromination of 2,6-dibromo-4-methoxyaniline (B1268162). tandfonline.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrNO | chemsrc.com |

| Molecular Weight | 202.05 g/mol | smolecule.comchemsrc.comsigmaaldrich.com |

| Melting Point | 64 °C | smolecule.comchemsrc.com |

| Boiling Point | 265.1 ± 20.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.5 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 114.1 ± 21.8 °C | chemsrc.com |

| Appearance | Solid | sigmaaldrich.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Source(s) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ: 152.5 (s), 137.8 (s), 117.3 (d), 116.5 (d), 114.9 (d), 109.4 (s), 55.8 (q, OCH₃) | tandfonline.com |

| Mass Spectrometry (EI, m/z) | 203 (M+•), 201 (M+•), 188, 186, 170, 158, 131, 121, 106, 78, 52 | tandfonline.com |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₇H₇Br₂ON: 278.8894, Found: 278.8893 (for the dibrominated precursor) | tandfonline.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAGMTVKDRIMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447662 | |

| Record name | 2-bromo-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32338-02-6 | |

| Record name | 2-bromo-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Bromo 4 Methoxyaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway for the replacement of the bromine atom in 2-bromo-4-methoxyaniline. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the bromide leaving group. evitachem.commasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, and its rate is significantly influenced by the electronic properties of the substituents on the aromatic ring. masterorganicchemistry.com

The bromine atom in this compound can be displaced by a variety of nucleophiles. Common nucleophiles employed in SNAr reactions with this substrate include amines, thiols, and alkoxides under basic conditions. evitachem.com For instance, reaction with sodium methoxide (B1231860) can yield 2,4-dimethoxyaniline. The reactivity of the C-Br bond in SNAr reactions is part of a broader trend where the reactivity order is often F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The reaction of heteroaryl chlorides with amines in the presence of potassium fluoride (B91410) in water has been shown to be an effective SNAr method, suggesting that similar conditions could be applicable to bromoanilines. nih.govsci-hub.st This "transition-metal-free" approach offers an environmentally conscious alternative to metal-catalyzed aminations. nih.gov

The methoxy (B1213986) and amine groups play a crucial role in modulating the reactivity of the aromatic ring towards nucleophilic attack. The methoxy group, an electron-donating group, generally deactivates the ring towards nucleophilic aromatic substitution. However, its ortho, para-directing nature can influence the regioselectivity of the reaction if other activating groups are present.

Conversely, the presence of strong electron-withdrawing groups ortho or para to the leaving group significantly accelerates SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.commsu.edu In the case of this compound, the activating effect of an additional electron-withdrawing group, such as a nitro group, would be necessary to facilitate facile SNAr reactions. For example, in 2-bromo-4-methoxy-1-nitrobenzene, the nitro group strongly activates the ring for nucleophilic attack. The amine group can also be protected, for instance by acetylation, to modify its electronic influence during subsequent reactions. msu.edu

Reactivity of the Bromine Atom with Various Nucleophiles

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been widely employed to synthesize biaryl compounds and other complex organic molecules. smolecule.comlibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org this compound can be effectively coupled with various aryl and heteroaryl boronic acids to generate a diverse range of substituted methoxybiphenylamines. smolecule.comresearchgate.net

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling, influencing catalytic activity, stability, and selectivity. organic-chemistry.orgnih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org For instance, ligands like triphenylphosphine (B44618) (PPh3) and its derivatives with bulkier alkyl groups have shown high catalytic activity. libretexts.org Buchwald's dialkylbiaryl phosphine ligands are also known for their effectiveness in these couplings. libretexts.org

Studies have demonstrated that different ligands can lead to varying degrees of stereoselectivity, which is particularly important when coupling with alkenyl halides. organic-chemistry.orgnih.gov For sterically hindered couplings, specialized ligands have been developed to achieve high yields. researchgate.net The optimization of the ligand-to-metal ratio is also crucial, as excess ligand can sometimes inhibit the reaction. nih.gov

Optimizing reaction conditions is essential for achieving high yields and purity in Suzuki-Miyaura couplings. Key parameters that are often varied include the choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), ligand, base, solvent, and temperature. libretexts.orgikm.org.my

A variety of bases can be used, with common choices including carbonates (e.g., K2CO3, Na2CO3), phosphates (e.g., K3PO4), and hydroxides. researchgate.netikm.org.my The selection of the base can significantly impact the reaction outcome. ikm.org.my Solvents typically used include toluene (B28343), dioxane, and mixtures of ethanol (B145695) and water. researchgate.netresearchgate.net

The reaction temperature is another critical parameter that is often optimized. nih.govikm.org.my Automated feedback systems have been developed to rapidly screen various combinations of temperature, ligand, and catalyst loading to identify the optimal conditions for a specific coupling reaction. nih.gov For challenging substrates, such as those involving two heteroaryl partners, finding the right catalyst and conditions is a non-trivial task that often requires extensive screening. nih.gov

Below is an interactive table summarizing the optimization of various parameters for Suzuki-Miyaura coupling reactions, based on findings from related studies.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Typical Outcome | Reference |

| Catalyst | Pd(PPh3)4 | Pd(OAc)2/SPhos | Pd/BI-DIME | Aqueous Pd solution | High yields with appropriate ligand | libretexts.org, researchgate.net, researchgate.net |

| Ligand | P(o-Tol)3 | Xantphos | BI-DIME | None | Crucial for efficiency and selectivity | organic-chemistry.org, researchgate.net, sci-hub.st |

| Base | K2CO3 | K3PO4 | Cs2CO3 | Na2CO3 | Influences reaction rate and yield | researchgate.net, ikm.org.my |

| Solvent | Toluene | Dioxane/H2O | i-PrOH | THF/H2O | Affects solubility and reaction kinetics | nih.gov, researchgate.net, researchgate.net |

| Temperature | Room Temp | 50 °C | 80 °C | 110 °C | Higher temps for less reactive substrates | nih.gov, researchgate.net, researchgate.net |

Ligand Effects on Catalytic Activity and Selectivity

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of aryl halides with amines. rsc.orgorganic-chemistry.org This reaction has transformed the synthesis of arylamines, which are prevalent motifs in medicinal chemistry and materials science. alfa-chemistry.com The general transformation involves the reaction of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a base. rsc.org

The Buchwald-Hartwig amination using this compound as a substrate demonstrates broad scope with both primary and secondary amines. The reaction's efficiency allows for the synthesis of a diverse range of N-aryl and N,N-diaryl amines. While specific examples directly employing this compound are not extensively detailed in the provided results, the general principles of the Buchwald-Hartwig reaction support its applicability. For instance, studies have shown successful amination of various aryl halides with a wide array of primary anilines and secondary amines, achieving good to excellent yields. acs.org The reaction conditions can be tailored to accommodate the specific steric and electronic properties of the coupling partners. The choice of base and solvent is critical, with common systems including sodium tert-butoxide or lithium bis(trimethylsilyl)amide as the base in solvents like toluene or THF. alfa-chemistry.comlibretexts.org

The success of the Buchwald-Hartwig amination is intrinsically linked to the design of the catalyst and, more specifically, the phosphine ligands that coordinate to the palladium center. sigmaaldrich.com These ligands play a crucial role in promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. alfa-chemistry.com

For substrates like this compound, the use of bulky, electron-rich biaryl phosphine ligands, developed by Stephen L. Buchwald and his group, is paramount. sigmaaldrich.com These ligands, such as XPhos, SPhos, and RuPhos, stabilize the palladium(0) species and facilitate the challenging reductive elimination step, leading to higher yields and broader substrate scope. acs.org The development of pre-catalysts, which are stable palladium complexes that are readily activated under the reaction conditions, has further enhanced the efficiency and reproducibility of the Buchwald-Hartwig amination. sigmaaldrich.com These advanced catalytic systems often allow for lower catalyst loadings, milder reaction conditions, and shorter reaction times. libretexts.orgsigmaaldrich.com

Table 1: Representative Ligands for Buchwald-Hartwig Amination

| Ligand Name | Structure | Key Features |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich, promotes coupling of a wide range of substrates. acs.org |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos with different electronic properties due to methoxy groups. acs.org |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Highly effective for various cross-coupling reactions, including aminations. acs.orgnih.gov |

| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Particularly effective for coupling hindered primary amines. organic-chemistry.org |

| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | Features a dimethylamino group that can influence catalyst activity. acs.org |

Scope with Primary and Secondary Amines

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into organic molecules, utilizing carbon monoxide as a C1 source. diva-portal.org These reactions provide access to a wide variety of carbonyl-containing compounds, including amides, esters, and ketones.

A significant application of carbonylation chemistry involving anilines is the synthesis of β-lactams, which are core structures in many antibiotic drugs. Research has demonstrated a palladium-catalyzed three-component reaction involving an aniline (B41778), a haloalkene, and carbon monoxide to construct the β-lactam ring. nih.govrsc.orgrsc.org

In a model study, the carbonylation of 4-methoxyaniline with 2-bromo-3,3,3-trifluoro-1-propene was investigated to optimize the synthesis of α-trifluoromethyl-β-lactams. nih.govrsc.org While this study used 4-methoxyaniline, the principles are directly applicable to this compound, which would introduce an additional functional handle for further diversification. The reaction proceeds via a cycloaminocarbonylation process. nih.gov The choice of catalyst, ligand, base, and solvent was found to be crucial for achieving high yields and selectivity. nih.govrsc.org Notably, the use of a bulky, electron-rich phosphine ligand like RuPhos in combination with a palladium precursor such as palladium(II) acetate (B1210297) in a non-polar solvent like toluene proved to be the optimal system. nih.govrsc.org

Table 2: Optimization of Palladium-Catalyzed Carbonylation for β-Lactam Synthesis (Model Reaction with 4-Methoxyaniline)

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | PdCl₂ | PCy₃ | NaHCO₃ | Dioxane | 6 |

| 2 | Pd(OAc)₂ | PCy₃ | NaHCO₃ | Dioxane | 45 |

| 3 | Pd(OAc)₂ | RuPhos | NaHCO₃ | Dioxane | 72 |

| 4 | Pd(OAc)₂ | RuPhos | NEt₃ | Dioxane | 78 |

| 5 | Pd(OAc)₂ | RuPhos | NEt₃ | Toluene | 83 |

| Data adapted from a study on the carbonylation of 4-methoxyaniline with 2-bromo-3,3,3-trifluoro-1-propene. nih.govrsc.org |

The mechanism of palladium-catalyzed carbonylation reactions generally involves a series of well-defined steps within a catalytic cycle. diva-portal.org For the synthesis of amides, the cycle typically begins with the oxidative addition of the aryl halide (e.g., this compound) to a palladium(0) complex, forming an arylpalladium(II) intermediate. acs.org This is followed by the coordination and insertion of carbon monoxide into the palladium-carbon bond to generate an acylpalladium(II) complex. diva-portal.orgacs.org Subsequent nucleophilic attack by the amine on the acylpalladium species leads to the formation of a palladium-amide complex. The final step is reductive elimination, which releases the desired amide product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. diva-portal.orgacs.org

In the specific case of the aminocarbonylation for β-lactam synthesis, the proposed mechanism involves the initial formation of an acylpalladium intermediate, followed by nucleophilic attack of the aniline. nih.govrsc.org The resulting amide intermediate then undergoes an intramolecular Michael addition to form the four-membered β-lactam ring. nih.govrsc.org

Aminocarbonylation for β-Lactam Synthesis

Intramolecular Palladium-Catalyzed Cyclization Reactions

Intramolecular palladium-catalyzed reactions are a powerful strategy for the synthesis of heterocyclic compounds. By tethering a reactive group to the aniline, a subsequent palladium-catalyzed cyclization can be employed to construct new ring systems.

For instance, 2-allylanilines, which can be prepared from 2-bromoanilines, are valuable precursors for the synthesis of indoles. lookchem.com The cyclization is thought to proceed through a palladium-assisted nucleophilic attack of the amino group on the olefin of the allyl group. lookchem.com While a direct example using this compound is not provided, the methodology is applicable. The synthesis of 2-allylanilines from 2-bromoanilines can be achieved by treatment with π-allylnickel halide complexes. lookchem.com The subsequent cyclization can be catalyzed by palladium chloride under either stoichiometric or catalytic conditions. lookchem.com

Another example involves the intramolecular cyclization of ortho-bromodiarylamines to form carbazole (B46965) derivatives. core.ac.uk These precursors can be synthesized via a Buchwald-Hartwig amination. The subsequent intramolecular cyclization is also palladium-catalyzed, often requiring specific conditions, such as the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu₄NBr), to achieve good yields. core.ac.uk

Synthesis of Heteroannellated Indoles and Carbazoles

Oxidation and Reduction Chemistry

The selective oxidation of the primary amine group in aromatic compounds like this compound to a nitro group is a synthetically useful transformation. This conversion can be challenging due to the potential for over-oxidation and side reactions. However, methods have been developed to achieve this selectively. One such method involves the use of sodium perborate (B1237305) in the presence of a catalytic amount of silica (B1680970) sulfuric acid under micellar media. ajol.info This system has been shown to oxidize various anilines, including those with electron-donating substituents, to their corresponding nitro compounds in moderate to good yields. ajol.info The direct conversion of the amino group to a nitro group offers the advantage of regiocontrol, as the nitro group is formed at the exact position of the original amine. ajol.info

Other oxidizing agents reported for the oxidation of aromatic amines to nitro compounds include hypofluorous acid, peracids, and dioxiranes. ajol.info The choice of oxidant and reaction conditions is critical to prevent the formation of byproducts such as azo or azoxy compounds. ajol.info

The reduction of a nitro group to an amine is a common synthetic step. In the context of synthesizing this compound, a reverse strategy can be employed where a nitro-substituted precursor is reduced. For example, 4-methoxynitrobenzene can be brominated and then the nitro group can be reduced to an amine. Common reducing agents for this transformation include sodium sulfide (B99878) (Na₂S) or catalytic hydrogenation (H₂/Pd-C). The use of Na₂S in methanol (B129727) at elevated temperatures has been reported to achieve a 73% yield in the reduction of a related nitro compound. Other reducing agents such as iron powder or tin chloride are also frequently used for the reduction of aromatic nitro groups. Careful control of the reaction conditions is necessary to ensure complete reduction and avoid the presence of residual nitro compounds as impurities.

Selective Oxidation of the Amine Group

Derivatization Strategies for Functional Group Transformations

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. This reaction is a fundamental transformation in organic synthesis and provides access to a wide range of compounds with diverse applications.

The synthesis of Schiff bases typically involves reacting equimolar amounts of the aniline and a suitable carbonyl compound, often in a solvent like ethanol, and sometimes with a catalytic amount of acid. derpharmachemica.com For example, the reaction of 2-bromo-4-methylaniline (B145976) with salicylaldehyde (B1680747) in refluxing ethanol with a few drops of glacial acetic acid yields the corresponding salicylidene Schiff base. derpharmachemica.com A similar procedure can be applied to this compound.

These Schiff bases can be further functionalized. For instance, a Schiff base phenol, formed from an aminophenol and a benzaldehyde, can react with methyl isocyanate to produce a Schiff base carbamate. google.com The formation of imines is a versatile method for creating C=N double bonds, which are key structural features in many biologically active molecules and ligands for metal complexes. derpharmachemica.comd-nb.infoiucr.org

The following table provides examples of reaction conditions for Schiff base formation:

| Aniline Derivative | Carbonyl Compound | Solvent | Catalyst | Product Type |

| 2-Bromo-4-methylaniline | Salicylaldehyde | Ethanol | Glacial Acetic Acid | Salicylidene Schiff Base derpharmachemica.com |

| 4-Methoxyaniline | Salicylaldehyde | Ethanol | Glacial Acetic Acid | Salicylidene Schiff Base derpharmachemica.com |

| 2-Methoxyaniline | 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | Ethanol | None specified (reflux) | (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol iucr.org |

| 4-Methoxyaniline | 2-Hydroxyacetophenone | Xylene | Lemon Juice | Ketimine d-nb.info |

This table summarizes various reported conditions for the synthesis of Schiff bases from aniline derivatives.

Acylation and Alkylation of the Amine Group

The amine functional group in this compound is a key site for synthetic derivatization, readily undergoing acylation and alkylation reactions. These transformations are fundamental in protecting the amine, modifying its electronic properties, or building more complex molecular architectures.

Acylation: The nucleophilic amine group of this compound reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. A common example is the acetylation of this compound to produce N-(2-bromo-4-methoxyphenyl)acetamide. This reaction is typically carried out by treating the aniline with acetic anhydride (B1165640), often in the presence of a base or under acidic conditions to facilitate the reaction. The resulting acetamide (B32628) is a valuable intermediate in various synthetic sequences. For instance, the acylation of the related 2-bromo-5-methoxyaniline (B1269708) with acetic anhydride proceeds efficiently to yield the corresponding acetamide. This type of reaction is crucial in multistep syntheses where protection of the amine group is necessary to prevent unwanted side reactions during subsequent transformations.

Alkylation: The introduction of alkyl groups onto the amine nitrogen (N-alkylation) can be achieved through several methods. Direct alkylation with alkyl halides is one approach, though it can sometimes lead to over-alkylation, producing tertiary amines or even quaternary ammonium (B1175870) salts. A more controlled method is reductive amination. This process involves the initial condensation of this compound with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired N-alkylated aniline. For example, N-aryl-1,2,3,4-tetrahydroisoquinolines can be synthesized from N-(2-bromobenzyl)anilines, which are themselves prepared via the reductive amination of anilines with 2-bromobenzaldehyde. thieme-connect.com Similarly, 2-allyl-N-(2-bromobenzyl)-4-methoxyaniline is synthesized by coupling 2-allyl-4-methoxyaniline with 2-bromobenzaldehyde. acs.org Modern catalytic systems, often employing iridium or ruthenium complexes, enable the N-methylation of anilines using methanol as the alkylating agent, offering a green and efficient alternative. organic-chemistry.org

| Reaction Type | Reagent(s) | Product Type | Typical Conditions | Reference(s) |

| Acylation | Acetic Anhydride | N-Acetylated Aniline | Chloroform, 0°C | |

| Alkylation | Bromoacetyl Bromide | N-Bromoacetylated Aniline | Aqueous Na₂CO₃ | who.int |

| Reductive Amination | 2-Bromobenzaldehyde, Reductant | N-Benzylated Aniline | NaBH(OAc)₃, DCE | thieme-connect.com |

| Catalytic N-Methylation | Methanol, Catalyst | N-Methylated Aniline | Cp*Ir complex, Base | organic-chemistry.org |

Halogen Exchange Reactions for Diverse Aryl Halide Synthesis

The bromine atom on the aromatic ring of this compound can be substituted with other halogens, a process known as halogen exchange. This transformation is particularly valuable for synthesizing aryl iodides, which are often more reactive in certain cross-coupling reactions (e.g., Sonogashira, Heck) than their bromo-analogues.

A prominent method for achieving this is the palladium-catalyzed Finkelstein-type reaction. Research has demonstrated the effective conversion of this compound into 2-iodo-4-methoxyaniline. This reaction is facilitated by a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a bulky, electron-rich phosphine ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). Potassium iodide (KI) serves as the iodide source. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

The mechanism involves an oxidative addition of the aryl bromide to the Pd(0) complex (generated in situ), followed by a halide exchange on the resulting Pd(II) intermediate and subsequent reductive elimination to yield the aryl iodide and regenerate the Pd(0) catalyst. This method provides a direct and efficient route to diversify the halogen functionality on the aniline scaffold, opening up further synthetic possibilities.

| Starting Material | Reagents | Catalyst System | Solvent / Temp | Product | Yield | Reference |

| This compound | Potassium Iodide (KI) | Pd(OAc)₂ (5 mol%), XPhos (10 mol%) | DMF, 100°C | 2-Iodo-4-methoxyaniline | 58% |

Radical Chemistry Involving this compound

Photocatalytic Generation of Aryl Radicals

Aryl radicals are highly reactive intermediates that are central to many modern C-C and C-heteroatom bond-forming reactions. nih.gov Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating these radicals from readily available aryl halides under mild conditions. researchgate.netuni-regensburg.de this compound can serve as a precursor for the corresponding 2-amino-5-methoxyphenyl radical through this approach.

The process is initiated by the excitation of a photocatalyst (PC), typically a ruthenium or iridium polypyridyl complex or an organic dye, with visible light to form its excited state (*PC). researchgate.net This excited state is a potent single-electron reductant. It can transfer an electron to this compound, which has a suitable reduction potential. This single-electron transfer (SET) event leads to the formation of a radical anion, which rapidly undergoes fragmentation by cleaving the carbon-bromine bond to release a bromide anion and the desired aryl radical.

An alternative pathway involves an oxidative quenching cycle where the excited photocatalyst is first oxidized by an electron acceptor. The resulting oxidized photocatalyst, PC•+, is a strong oxidant that can abstract an electron from a suitable donor, which could be the aniline substrate itself or another species, to regenerate the ground-state photocatalyst and propagate a radical chain. The specific mechanism depends on the photocatalyst, substrate, and other reagents present. nih.gov This method avoids the harsh conditions associated with traditional radical generation methods (e.g., high temperatures, toxic tin reagents).

Intermolecular Arylation and Heteroarylation via Radical Intermediates

Once generated, the 2-amino-5-methoxyphenyl radical is a potent intermediate for forming new carbon-carbon bonds. nih.gov A key application is in the intermolecular arylation and heteroarylation of unactivated (hetero)arenes through a C-H functionalization pathway. nsf.govresearchgate.net This process allows for the direct coupling of the radical with a wide range of aromatic and heteroaromatic partners.

The reaction mechanism typically involves the addition of the photochemically generated aryl radical to the (hetero)arene coupling partner. This addition disrupts the aromaticity of the partner, forming a new radical adduct. This intermediate must then be oxidized to a cation and subsequently lose a proton (rearomatize) to furnish the final biaryl or heteroaryl-aryl product. The oxidation step can be accomplished by the oxidized form of the photocatalyst (PC•+) or another oxidant present in the reaction mixture, thereby closing the catalytic cycle. researchgate.net

This strategy is characterized by its operational simplicity and tolerance for various functional groups. It provides a direct route to complex biaryl structures that are prevalent in pharmaceuticals and functional materials. For example, the photocatalytic generation of 2-azolyl radicals from 2-bromoazoles has been shown to be highly effective for the intermolecular arylation of unmodified arenes, highlighting the potential for analogous transformations using radicals derived from this compound. nsf.gov

Applications of 2 Bromo 4 Methoxyaniline in Advanced Organic Synthesis

Precursor in Pharmaceutical Research and Drug Discovery

The molecular architecture of 2-bromo-4-methoxyaniline makes it a valuable precursor in the discovery and development of new therapeutic agents. google.com It serves as a foundational component for synthesizing molecules with potential biological activities, including anticancer and antimicrobial properties. google.com

This compound is a key precursor in the synthesis of certain benzimidazole (B57391) derivatives that function as potent antitubulin agents. These agents are crucial in cancer chemotherapy as they disrupt microtubule dynamics, a critical process for cell division. The benzimidazole scaffold is a privileged heterocyclic ring system in the development of such therapeutic agents.

Specifically, this compound is used in the synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles. The synthetic route involves reacting it with N-(3,4,5-trimethoxyphenyl)formamide in the presence of phosphorus oxychloride (POCl₃) to form an unstable amidine intermediate. This intermediate then undergoes a copper(I) iodide (CuI)-mediated cyclization to yield the final benzimidazole product. prepchem.comgoogle.com Research has shown that compounds derived from this synthesis can inhibit microtubule assembly with high efficacy. Current time information in Bangalore, IN.

| Precursor | Reagents | Product Class | Mechanism of Action |

| This compound | POCl₃, CuI, 1,10-phenanthroline | 1-aryl-5,6,7-trimethoxybenzimidazoles | Antitubulin Agent (Inhibits microtubule assembly) prepchem.comCurrent time information in Bangalore, IN. |

The compound serves as a crucial starting material for the total synthesis of certain complex alkaloids. A notable example is its use in the production of (±)-horsfiline, an oxindole (B195798) alkaloid. Current time information in Bangalore, IN.nih.gov

In the field of drug discovery, this compound has been utilized as a scaffold for creating high-throughput screening (HTS) libraries aimed at identifying novel receptor inhibitors. Current time information in Bangalore, IN. Derivatives of this compound have demonstrated inhibitory activity against P2Y receptors, which are involved in various physiological processes, including platelet aggregation and endothelial cell proliferation. Current time information in Bangalore, IN. The development of antagonists for the P2Y receptor is a key area of research for antithrombotic therapies.

The brominated methoxyaniline framework is recognized as an important structural motif in the development of potent enzyme inhibitors, which are critical in modern medicinal chemistry. google.com this compound and its isomers serve as key building blocks for synthesizing inhibitors of specific kinases involved in cell growth and proliferation. Current time information in Bangalore, IN.

Research has highlighted the use of this scaffold in targeting enzymes such as:

Anaplastic Lymphoma Kinase (ALK): Structurally related compounds, like 4-bromo-2-methoxyaniline (B48862), are used as reagents to synthesize potent ALK inhibitors, which are significant in oncology research. google.comsynquestlabs.com

Rho Kinase: This class of compounds also serves as a starting point for creating Rho kinase inhibitors, which are implicated in various cellular functions. google.comsynquestlabs.com

Studies indicate that this compound itself can be used in research focused on ALK and Rho kinase inhibition, likely by binding to the active sites of these enzymes and disrupting their function. Current time information in Bangalore, IN.

| Compound Scaffold | Target Enzyme | Therapeutic Area |

| Bromo-methoxyaniline | Anaplastic Lymphoma Kinase (ALK) | Oncology google.com |

| Bromo-methoxyaniline | Rho Kinase | Pharmacology google.com |

Scaffolds for P2Y Receptor Inhibitors

Development of Agrochemicals

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical sector. It is employed in the synthesis of compounds designed to protect crops and improve agricultural yields.

The class of thiazole (B1198619) carboxamide fungicides includes important products for crop protection. epo.org While this compound belongs to the family of chemical precursors used in agrochemicals, the specific key intermediate for the synthesis of the fungicide Thifluzamide is a related but more substituted compound: 2,6-dibromo-4-trifluoromethoxyaniline. google.comgoogle.com The preparation method for Thifluzamide involves the acylation of 2,6-dibromo-4-trifluoromethoxyaniline with 2-methyl-4-trifluoromethyl-5-thiazole carbonyl chloride. This highlights the importance of the brominated aniline (B41778) scaffold in the synthesis of potent fungicides.

Materials Science and Specialty Chemicals

The distinct chemical properties of this compound, imparted by its trifunctional benzene (B151609) ring, make it a valuable intermediate in the field of materials science and the production of specialty chemicals.

Precursors for Dyes and Polymers

This compound and its derivatives are key intermediates in the synthesis of coloring agents and polymeric materials. The hydrochloride salt of this compound is specifically utilized in the manufacturing of azo dyes, where the primary amine group can undergo diazotization and subsequent coupling reactions to form the characteristic azo linkage responsible for color. Current time information in Bangalore, IN. More broadly, halogenated anilines like 4-bromo-2-methoxyaniline serve as crucial precursors for dye synthesis. echemi.com

In the realm of material science, this class of compounds acts as intermediates in the production of polymers and other specialty chemicals. echemi.com The presence of the bromine atom allows for various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex monomers or the functionalization of polymer backbones. While specific polymer structures derived directly from this compound are not extensively detailed in readily available literature, its utility as a building block for materials with tailored properties is well-established in principle. echemi.com

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry heavily relies on versatile starting materials to construct ring systems that form the core of many pharmaceuticals and functional materials. This compound serves as a key reactant in the synthesis of several important classes of heterocycles.

Indole (B1671886) and Benzimidazole Derivatives

The synthesis of indole and benzimidazole scaffolds, which are prevalent in medicinal chemistry, can be effectively achieved using this compound.

In one documented approach to benzimidazole synthesis, this compound is reacted with N-(3,4,5-trimethoxyphenyl)acetamide in the presence of phosphorus oxychloride (POCl₃). nih.gov This reaction proceeds through an unstable amidine intermediate which then undergoes a copper(I)-iodide (CuI) mediated cyclization to furnish the final benzimidazole product. nih.gov This method highlights the role of the bromine atom as a leaving group in the cyclization step.

A variety of substituted benzimidazoles have been prepared using this strategy. For instance, the reaction with formic acid and this compound yields a precursor that, after CuI-mediated cyclization, produces 6-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole. nih.gov

| Starting Materials | Key Reagents | Product | Reference |

| This compound, N-(3,4,5-trimethoxyphenyl)acetamide | POCl₃, Toluene (B28343) | 6-Methoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | nih.gov |

| This compound, 3,4,5-trimethoxyaniline, Formic acid | POCl₃, CuI | 6-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | nih.gov |

The synthesis of indole derivatives, another critical class of heterocycles, can also utilize this bromoaniline. Although detailed specific examples starting from this compound are less common in prominent literature, the general principles of indole synthesis, such as the Fischer, Bischler, or Bartoli reactions, can be adapted for appropriately substituted anilines. nih.gov

Thiazole Derivatives

Thiazole rings are another important heterocyclic motif found in many biologically active compounds. While direct synthesis examples starting from this compound are not explicitly detailed, related aniline derivatives are used in established thiazole syntheses. For example, 4-methoxyaniline (the non-brominated analog) is used in a multi-component reaction with 3-(2-bromoacetyl)-2H-chromen-2-one and phenylisothiocyanate to yield complex thiazole derivatives. This reaction demonstrates the nucleophilic character of the aniline nitrogen in attacking the isothiocyanate, a key step in forming the thiazole ring. It is plausible that this compound could be employed in similar synthetic strategies to introduce a bromo-substituent on the resulting thiazole-containing scaffold.

β-Lactam Synthesis

The β-lactam ring is the core structural component of penicillin and related antibiotics. A modern and powerful method for synthesizing α-trifluoromethyl-β-lactams involves a palladium-catalyzed three-component reaction of an aniline, carbon monoxide, and a fluorinated bromo-alkene. nih.govrsc.org

In this reaction, 4-methoxyaniline has been successfully used as the aniline component. nih.govrsc.org The proposed mechanism involves the oxidative addition of the palladium catalyst to the bromo-alkene, followed by CO insertion. The aniline then acts as a nucleophile, attacking the acyl-palladium intermediate. A final intramolecular Michael addition closes the four-membered β-lactam ring. nih.gov

| Aniline Substrate | Olefin Substrate | Catalyst System | Product Type | Reference |

| 4-Methoxyaniline | 2-Bromo-3,3,3-trifluoro-1-propene | Pd(OAc)₂ / RuPhos | α-Trifluoromethyl-β-lactam | nih.govrsc.org |

| Various Anilines | 2-Bromo-3,3,4,4,4-pentafluoro-1-butene | Pd(OAc)₂ / RuPhos | α-Pentafluoroethyl-β-lactam | nih.gov |

The reaction is tolerant of a wide range of anilines with both electron-donating and electron-withdrawing substituents. rsc.org This broad substrate scope strongly suggests that this compound would also be a viable substrate in this palladium-catalyzed cycloaminocarbonylation, allowing for the synthesis of β-lactams featuring a bromo-methoxyphenyl substituent on the ring nitrogen.

Computational Chemistry and Theoretical Studies on 2 Bromo 4 Methoxyaniline and Its Derivatives

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-bromo-4-methoxyaniline, DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state and predicting various spectroscopic and electronic properties. nih.gov These calculations have been successfully applied to similar aniline (B41778) derivatives to understand their structure and vibrational spectra. researchgate.net

DFT calculations allow for the accurate prediction of spectroscopic data, which is crucial for the structural confirmation of newly synthesized compounds. Theoretical calculations can be compared with experimental data to resolve ambiguities in spectral assignments.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a common DFT-based approach, is used to calculate the nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For aniline derivatives, theoretical predictions can help in assigning ¹H and ¹³C NMR signals, especially in complex structures where substituent effects can lead to overlapping peaks. researchgate.netsemanticscholar.org Comparing experimental NMR data with computationally predicted values helps in validating the proposed structures of this compound derivatives.

IR Spectroscopy: Theoretical vibrational analysis based on DFT can predict the infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed absorption bands in the experimental FT-IR and FT-Raman spectra to specific vibrational modes of the molecule, such as N-H stretching, C-Br stretching, and aromatic ring vibrations. nih.govresearchgate.net This comparative approach has been effectively used for related bromo-methyl-phenylamine compounds. nih.gov

| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Experimental Value | Significance |

|---|---|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Calculated using GIAO-DFT | Obtained from NMR spectrometer | Structural verification and assignment of protons. semanticscholar.org |

| ¹³C NMR | Chemical Shifts (ppm) | Calculated using GIAO-DFT | Obtained from NMR spectrometer | Confirmation of carbon skeleton and substituent effects. researchgate.net |

| FT-IR | Vibrational Frequencies (cm⁻¹) | Calculated using DFT/B3LYP | Obtained from FT-IR spectrometer | Assignment of functional group vibrations. nih.govresearchgate.net |

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. DFT calculations can quantify the aromatic character of the benzene (B151609) ring in this compound and its derivatives through various indices. These indices provide insight into how substituents like bromine and methoxy (B1213986) groups influence the π-electron delocalization of the aromatic ring. mdpi.com The analysis of these indices helps in predicting the compound's reactivity in electrophilic or nucleophilic aromatic substitution reactions. mdpi.com

Prediction of Spectroscopic Parameters (NMR, IR)

Conformational Analysis and Energy Barriers

The three-dimensional structure and conformational flexibility of this compound are critical for its interactions with other molecules. Conformational analysis, performed using computational methods, helps identify the most stable conformers and the energy barriers for rotation around single bonds, such as the C-N and C-O bonds. Understanding the preferred conformation is essential for studies like molecular docking, where the shape of the molecule dictates its binding affinity. nih.gov

Molecular Docking and Binding Affinity Studies

Derivatives of anilines are often explored for their biological activities, which typically involve the binding of the molecule to a biological target like an enzyme or receptor. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. tandfonline.com For derivatives of this compound, docking studies can elucidate potential binding modes and estimate the binding affinity. researchgate.netcsfarmacie.cz This information is invaluable in the rational design of new drug candidates, as seen in studies of similar bromo-phenyl derivatives targeting enzymes like DNA gyrase or cyclooxygenase (COX). csfarmacie.cznih.gov These studies help to understand the structure-activity relationship by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. csfarmacie.cz

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This approach has been used to understand the mechanisms of reactions like Povarov or cross-coupling reactions in related systems. acs.org By calculating activation energies, chemists can predict the feasibility of different reaction pathways and optimize reaction conditions for the synthesis of derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity or toxicity. For derivatives of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors. nih.gov

Advanced Analytical Techniques for Characterization of 2 Bromo 4 Methoxyaniline and Its Reaction Products

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of "2-Bromo-4-methoxyaniline." It provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental formula. For "this compound" (C₇H₈BrNO), the calculated molecular weight is approximately 202.05 g/mol . sigmaaldrich.com HRMS can confirm this with a high degree of precision.

A key feature of HRMS in analyzing bromine-containing compounds is the confirmation of the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity. The observation of this distinct pattern for "this compound" and its derivatives serves as definitive evidence of the presence of a single bromine atom in the molecule. tandfonline.comrsc.org For example, the HRMS of "this compound" would show two peaks around m/z 201 and 203, corresponding to [C₇H₈⁷⁹BrNO]⁺ and [C₇H₈⁸¹BrNO]⁺, respectively. tandfonline.com This technique is also vital for analyzing reaction products, such as those from Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, to confirm the successful substitution of the bromine atom. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including "this compound" and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For "this compound," the ¹H NMR spectrum exhibits distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons.

The methoxy protons typically appear as a sharp singlet at approximately δ 3.7-3.8 ppm. tandfonline.com The amine protons usually present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The aromatic protons appear in the region of δ 6.5–7.5 ppm. The specific splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) of these aromatic signals are crucial for confirming the 1,2,4-substitution pattern on the benzene (B151609) ring. tandfonline.com

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.73 | m | - |

| Aromatic-H | 6.73 | m | - |

| Aromatic-H | 6.90 | d | 2.5 |

| -NH₂ | 3.80 | s (broad) | - |

| -OCH₃ | 3.71 | s | - |

Data sourced from a study in CDCl₃. tandfonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in "this compound" gives a distinct signal in the ¹³C NMR spectrum.

The carbon of the methoxy group is typically observed around δ 55.8 ppm. tandfonline.comrsc.org The aromatic carbons resonate in the range of δ 109-153 ppm. The carbon atom attached to the bromine (C-Br) is found at a characteristic chemical shift (around δ 109.4 ppm), while the carbon attached to the methoxy group (C-O) appears further downfield (around δ 152.5 ppm). tandfonline.com The carbon attached to the amino group (C-N) is also identifiable within the aromatic region.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-O | 152.5 |

| C-N | 137.8 |

| Aromatic C-H | 117.3 |

| Aromatic C-H | 116.5 |

| Aromatic C-H | 114.9 |

| C-Br | 109.4 |

| -OCH₃ | 55.8 |

Data sourced from a study in CDCl₃. tandfonline.com

For more complex derivatives of "this compound" or for unambiguous assignment of the ¹H and ¹³C spectra, two-dimensional (2D) NMR techniques are employed. nih.govscience.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It is particularly useful for establishing the connectivity of the aromatic protons and confirming the substitution pattern. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the definitive assignment of which proton is attached to which carbon, simplifying the interpretation of both ¹H and ¹³C spectra. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is extremely valuable for piecing together the molecular structure, for instance, by showing a correlation from the methoxy protons to the aromatic carbon to which the methoxy group is attached. ustc.edu.cn

These techniques are often used in combination to fully characterize the structure of novel compounds derived from "this compound." nih.govscience.gov

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected by chemical bonds. wikipedia.orgucl.ac.uk NOE measurements are particularly useful for determining stereochemistry and the spatial arrangement of substituents. youtube.com

In the context of "this compound" and its reaction products, NOE experiments (such as 1D NOE or 2D NOESY) can confirm the proximity of certain groups. For example, an NOE enhancement between the methoxy protons and one of the aromatic protons would provide strong evidence for their spatial closeness, helping to confirm the regiochemistry of the molecule. beilstein-journals.orgumn.edu For larger, more complex derivatives, NOESY is crucial for elucidating the three-dimensional structure in solution. wikipedia.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

For "this compound," the FT-IR spectrum will show characteristic absorption bands for the N-H bonds of the amine, the C-O bond of the methoxy ether, the C-Br bond, and the aromatic C-H and C=C bonds.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | ~3460, ~3380 |

| Aromatic Ring | C=C Stretch | ~1620, ~1580, ~1550 |

| Methoxy Ether | C-O Stretch | ~1230, ~1040 |

| Bromoalkane | C-Br Stretch | ~600 |

Data compiled from various sources. tandfonline.com

The presence of a pair of bands for the N-H stretch is characteristic of a primary amine. Changes in the FT-IR spectrum after a reaction, such as the disappearance of the C-Br absorption band, can provide evidence for the success of a substitution reaction.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline compounds, including derivatives of this compound. This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional map of the molecule. For instance, in studies of N-salicylideneaniline derivatives, which can be synthesized from precursors like this compound, X-ray diffraction is crucial for understanding their thermochromic and photochromic properties. The planarity of the molecule, dictated by the dihedral angle between the aromatic rings, is a key factor in these behaviors.

The refinement of crystal structure data is a critical step in X-ray crystallography, and programs like SHELXL are widely used for this purpose. SHELXL allows for the full-matrix least-squares refinement of the crystal structure, enabling the precise determination of atomic positions and thermal parameters. This is particularly important for complex structures, such as those exhibiting tautomerism or disorder. For example, in the study of N-(methoxysalicylidene)-haloaniline derivatives, SHELXL refinement helps in understanding the enol-keto tautomerism by accurately defining the positions of hydrogen atoms and the associated bond lengths. The program can also be used to calculate and refine dihedral angles, which are crucial for determining the planarity of molecules and understanding their conformational properties.

Table 1: Crystallographic Data Refinement Parameters for an Exemplary Aniline (B41778) Derivative

| Parameter | Value |

| Refinement program | SHELXL |

| Refinement on | F² |

| R-factor | 0.035 |

| wR-factor | 0.089 |

| Goodness-of-fit (S) | 1.01 |

| Data-to-parameter ratio | 18.2 |

| (Δ/σ)max | < 0.001 |

| Δρmax [e.Å⁻³] | 0.14 |

| Δρmin [e.Å⁻³] | -0.16 |

This table presents typical refinement parameters obtained from a SHELXL refinement, illustrating the quality of the crystallographic data.

The foundation of a successful X-ray crystallography study is the availability of high-quality single crystals. For aniline derivatives like this compound, several techniques can be employed for crystal growth. The slow evaporation method is a common and effective technique where a saturated solution of the compound is allowed to evaporate slowly at room temperature, leading to the formation of single crystals over a period of days or weeks. The choice of solvent is critical and can significantly impact the crystal habit. Another widely used method is the Bridgman-Stockbarger technique, a melt growth method that is particularly suitable for organic materials. This technique involves the directional solidification of the molten compound and can produce large, high-quality single crystals.

Table 2: Common Single-Crystal Growth Techniques for Aniline Derivatives

| Technique | Description | Key Parameters |

| Slow Evaporation | A saturated solution of the compound is allowed to evaporate slowly, leading to crystallization. | Solvent, Temperature, Evaporation rate |

| Bridgman-Stockbarger | Directional solidification of the molten compound in a temperature gradient. | Temperature gradient, Lowering rate |

| Vapor Diffusion | A solution of the compound is exposed to the vapor of a less soluble solvent, inducing crystallization. | Solvents, Temperature |

SHELXL Refinement for Dihedral Angles and Tautomerism

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for assessing the purity of this compound and profiling any impurities that may be present from its synthesis or degradation. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. When coupled with a Photodiode Array (PDA) detector, it provides spectral information for each separated component, aiding in peak identification and purity assessment. For the analysis of this compound and its reaction products, reversed-phase HPLC using a C18 column is often employed. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The PDA detector allows for monitoring absorbance at multiple wavelengths simultaneously, which is useful for detecting impurities that may have different chromophores than the main compound.

Table 3: Typical HPLC-PDA Method Parameters for Aniline Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |

| Detector | Photodiode Array (PDA) |

| Wavelength | Scanned across a range (e.g., 200-400 nm) |

| Flow Rate | 1.0 mL/min |

This table outlines a general set of conditions for the HPLC-PDA analysis of aniline derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In the context of this compound, GC-MS can be used to assess its purity and identify any volatile impurities or byproducts from its synthesis. The sample is vaporized and separated on a capillary column, and the eluted components are then ionized and detected by the mass spectrometer, which provides a unique mass spectrum for each compound. This allows for the definitive identification of known and unknown impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. For reactions involving this compound, TLC can be used to quickly determine if the starting material has been consumed and to visualize the formation of the product. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The separated spots are visualized under UV light or by staining. The relative positions of the spots (Rf values) for the starting material and the product indicate the progress of the reaction.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for C-C and C-N Bond Formation

The development of efficient carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is central to modern organic synthesis. Future research will likely focus on creating novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions for transformations involving 2-bromo-4-methoxyaniline.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are standard methods for functionalizing aryl halides. bohrium.com Ongoing efforts aim to develop more robust and versatile palladium catalysts. For instance, the use of specific ligands like DavePhos has been shown to be effective in the Buchwald-Hartwig amination of bromo-heteroaryl compounds with substituted anilines like 4-methoxy-2-chloroaniline. acs.org Future work may explore new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to improve catalyst stability and activity, particularly for challenging substrates.

Copper-catalyzed C-N cross-coupling reactions, often considered a more economical alternative to palladium, are also a key area of investigation. muni.czmuni.cz The development of supported copper(I) catalysts on materials like inexpensive industrial resins presents a green and recyclable catalytic system. muni.czmuni.cz These systems have shown promise in the coupling of aryl amines with various partners and can be applied to derivatives of this compound. muni.cz

Furthermore, the exploration of earth-abundant and less toxic metal catalysts, such as iron, is a significant trend. acs.org Iron-catalyzed systems that can selectively perform different types of coupling reactions by simply changing the base offer a more sustainable approach. acs.org Research into ruthenium-catalyzed deaminative coupling reactions also presents a novel strategy for C-N bond formation, providing an operationally simple and chemoselective protocol. marquette.edu

A summary of potential catalytic systems for future exploration is presented in the table below.

| Catalytic System | Reaction Type | Potential Advantages |

| Advanced Palladium-Ligand Systems | Suzuki, Buchwald-Hartwig | Higher yields, broader substrate scope, lower catalyst loading |

| Supported Copper(I) Catalysts | Ullmann-type Couplings | Cost-effective, recyclable, environmentally friendly |

| Earth-Abundant Metal Catalysts (e.g., Iron) | Cross-Coupling Reactions | Sustainable, low toxicity, tunable selectivity |

| Ruthenium-based Catalysts | Deaminative Coupling | High chemoselectivity, atom-economical |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with continuous flow processing and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates and reagents.

The synthesis of intermediates and final products derived from this compound can be optimized using flow reactors. For example, a patented synthesis device for 2-bromo-4-nitroaniline (B50497) incorporates a recycle pump and a ceramic membrane filter, demonstrating a move towards more integrated and continuous processing. google.com This type of setup can be adapted for reactions involving this compound to improve yield and purity.

Automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. These platforms can rapidly screen different catalysts, solvents, and reaction conditions for coupling reactions involving this compound, significantly reducing the time required for process development. The Open Reaction Database (ORD) is an initiative to structure and share organic reaction data, which will be crucial for developing predictive models for computer-aided synthesis planning in automated systems.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound and its derivatives, future research will prioritize the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. bohrium.com

One area of focus is the replacement of hazardous reagents and solvents. For instance, developing coupling reactions that can be performed in water or other benign solvents is a key goal. bohrium.com The use of alternative energy sources like microwave irradiation and ultrasound can also lead to faster reactions and reduced energy consumption. bohrium.com

Another important aspect is the development of synthetic strategies that utilize renewable feedstocks. Lignin, a complex polymer found in wood, can be a source of aromatic compounds. uantwerpen.be Research into converting lignin-derived monomers, such as 4-propylguaiacol, into valuable chemicals like 3,4-dialkoxyanilines offers a potential bio-based route to precursors for compounds related to this compound. uantwerpen.be This approach avoids the use of petrochemical-based starting materials and hazardous nitration reactions. uantwerpen.be

Advanced Materials Applications Based on this compound Scaffolds

The unique electronic and structural properties of this compound make it an attractive scaffold for the development of advanced materials with tailored optical and electronic properties. The bromine atom provides a reactive handle for further functionalization, allowing for the construction of complex molecular architectures.

One promising application is in the field of organic light-emitting diodes (OLEDs). The aniline (B41778) and methoxy (B1213986) groups can influence the HOMO and LUMO energy levels of a molecule, which is crucial for designing efficient charge-transporting and emissive materials. The bromo-substituted aniline core can be incorporated into larger conjugated systems to create novel materials for OLEDs and other organic electronic devices. bldpharm.com

The bromo group has also been shown to enhance the nonlinear optical (NLO) properties of organic materials. researchgate.net By incorporating this compound into chromophores, it may be possible to develop new materials with large second-order NLO responses, which are useful for applications in telecommunications and optical data processing. researchgate.net The bromine atom can also improve the thermal stability and transparency of these materials. researchgate.net

Furthermore, derivatives of this compound can serve as monomers for the synthesis of novel polymers with specific functionalities. These polymers could find applications as sensors, catalysts, or in separation technologies.

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Advanced spectroscopic techniques and computational chemistry are powerful tools for elucidating the intricate details of reactions involving this compound.

In-situ spectroscopic methods, such as NMR and IR spectroscopy, can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. For example, monitoring the coupling reaction of acetophenone (B1666503) and 4-methoxybenzylamine (B45378) has provided insights into the formation of imine intermediates in ruthenium-catalyzed reactions. marquette.edu

Computational methods, particularly density functional theory (DFT), are invaluable for modeling reaction pathways and predicting the stability of intermediates and transition states. DFT studies have been used to reveal the stepwise mechanism of bohrium.comuantwerpen.be-carbon migration in ruthenium-catalyzed alkylation reactions. marquette.edu Similar computational approaches can be applied to study the mechanisms of palladium- and copper-catalyzed coupling reactions of this compound.

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that control reactivity and selectivity. This knowledge will enable the rational design of more efficient and selective catalysts and reaction conditions.

Bio-conjugation Strategies for Target-Specific Molecule Design

Bio-conjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. ru.nl This strategy is widely used in medicinal chemistry and chemical biology to develop targeted therapies and diagnostic probes. diva-portal.org this compound and its derivatives can serve as valuable building blocks in the design of molecules for bio-conjugation.

The aniline moiety can be functionalized to introduce a reactive handle for attachment to a biomolecule, such as a protein or an antibody. For instance, the aniline can be converted to an azide, which can then undergo a "click" reaction with an alkyne-modified biomolecule. escholarship.org This approach has been used to develop fluorogenic probes for imaging biological processes. escholarship.org

The bromo- and methoxy-substituents on the aniline ring can be used to fine-tune the physicochemical properties of the molecule, such as its solubility, lipophilicity, and binding affinity for a biological target. The development of novel bio-conjugation methodologies, such as Wittig chemistry on proteins, opens up new possibilities for attaching small molecules like those derived from this compound to biological carriers. diva-portal.org

The table below outlines potential bio-conjugation strategies involving this compound derivatives.

| Strategy | Reactive Handle | Biomolecule Target | Potential Application |

| Click Chemistry | Azide or Alkyne | Proteins, Peptides, Nucleic Acids | Targeted drug delivery, Fluorescent imaging |

| Amide Bond Formation | Carboxylic Acid or Amine | Proteins, Peptides | Antibody-drug conjugates |

| Thiol-Maleimide Chemistry | Maleimide | Cysteine residues in proteins | Site-specific protein modification |

| Wittig Reaction | Phosphonium Ylide | Carbonyl groups on modified proteins | Novel protein-small molecule conjugates |

Q & A

Q. Basic

- NMR (¹H/¹³C): Assign methoxy (-OCH₃) protons (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- MS (ESI/HRMS): Confirm molecular weight (MW: 202.04) and isotopic patterns for bromine.

- FT-IR: Identify NH₂ stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

Q. Advanced

- X-ray crystallography: SHELXL refinement reveals dihedral angles between substituents (e.g., nitro groups at 14.9° relative to the phenyl ring in derivatives) . Single-crystal studies require slow evaporation from ethanol or DCM .

- HPLC-PDA: Reversed-phase C18 columns in dilute alcohol media resolve impurities; retention times correlate with hydrophobicity in contaminated mixtures .

How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Q. Advanced

- Contradiction analysis: Compare experimental NMR/IR with computational predictions (DFT/B3LYP). For example, electron-withdrawing substituents may shift NH₂ signals upfield .

- Multi-method validation: Cross-validate purity via HPLC (>97% HPLC area) and elemental analysis (C, H, N ±0.4%) .

- Crystallographic resolution: Resolve ambiguous NOE effects or tautomerism using SHELXL-refined structures .

What role does this compound play in the synthesis of bioactive compounds?

Q. Advanced

- Antitubulin agents: Serves as a precursor for 1-aryl-5,6,7-trimethoxybenzimidazoles via CuI-mediated cyclization, inhibiting microtubule assembly (IC₅₀ < 1 µM) .

- Alkaloid synthesis: Key intermediate in (±)-horsfiline production through Rh(II)-catalyzed amination and oxidation (6-step yield: 53%) .

- P2Y receptor inhibitors: Scaffold for HTS libraries; derivatives show inhibitory activity against P2Y receptors in endothelial cell proliferation studies .

What chromatographic techniques are recommended for assessing the purity of this compound in complex mixtures?

Q. Basic

- TLC (Silica GF254): Use ethyl acetate/hexane (1:4) with UV254 visualization. Rf ≈ 0.3–0.4.

- GC-MS: Suitable for volatile derivatives; optimize injector temperature to prevent decomposition.

Q. Advanced

- UHPLC-QTOF: Achieve ppm-level impurity detection with sub-2µm C18 columns and gradient elution (0.1% formic acid in H₂O/MeCN) .

- Preparative HPLC: Isolate milligram quantities of derivatives using Waters XBridge columns (20 × 250 mm, 5 µm) at 12 mL/min flow rate .

How do reaction conditions influence the stability of this compound during storage?

Q. Basic

Q. Advanced

- Degradation studies: Accelerated aging (40°C/75% RH) over 4 weeks shows <5% decomposition by LC-MS.

- Stabilizers: Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated bromine dissociation .

Retrosynthesis Analysis